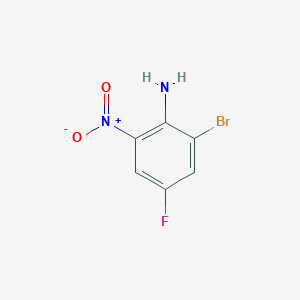
2-Bromo-4-fluoro-6-nitroaniline
Overview
Description
2-Bromo-4-fluoro-6-nitroaniline is an organic compound with the chemical formula C6H4BrFN2O2. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol and ether . This compound is used in various applications, including organic synthesis, dye production, and as a building block for more complex chemical structures .
Mechanism of Action
Target of Action
It is commonly used in organic synthesis, such as in the production of dyes, fluorescent probes, and biological markers . Therefore, its targets could vary depending on the specific application.
Mode of Action
As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions would depend on the nature of the target and the conditions of the reaction.
Pharmacokinetics
It is known to be soluble in alcohol, halogenated hydrocarbons, and ester solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoro-6-nitroaniline’s action would depend on its specific application. As a reagent in organic synthesis, its primary effect would be the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation and inhalation of its vapors . These precautions suggest that the compound’s action and stability could be affected by light, humidity, temperature, and air quality.
Preparation Methods
2-Bromo-4-fluoro-6-nitroaniline can be synthesized through a multi-step chemical reaction process. One common method involves the nitration of aniline to introduce a nitro group, followed by bromination and fluorination . The specific steps are as follows:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.
Bromination: The 2-nitroaniline is then brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chemical Reactions Analysis
2-Bromo-4-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Scientific Research Applications
2-Bromo-4-fluoro-6-nitroaniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Dye Production: The compound is used in the production of dyes and pigments due to its ability to introduce color and fluorescence properties.
Biological Research: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-Bromo-4-fluoro-6-nitroaniline can be compared with other similar compounds, such as:
2-Bromo-5-fluoro-4-nitroaniline: This compound has a similar structure but with the nitro group in a different position, leading to different reactivity and properties.
2-Fluoro-4-bromo-6-nitroaniline: This is another positional isomer with similar applications but different chemical behavior.
2-Bromo-4-nitroaniline: Lacks the fluorine atom, which affects its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-4-fluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDUPDSEDHSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303268 | |
| Record name | 2-bromo-4-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-88-5 | |
| Record name | 10472-88-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
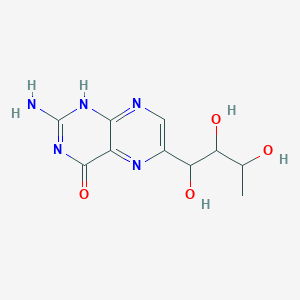
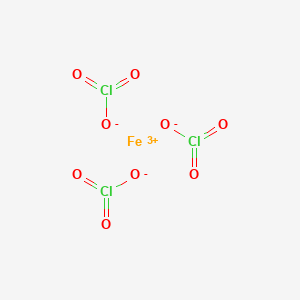
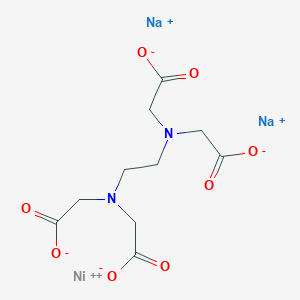
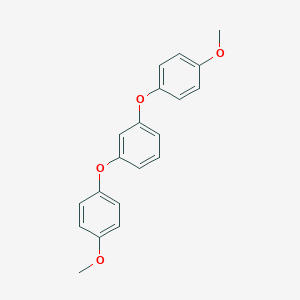
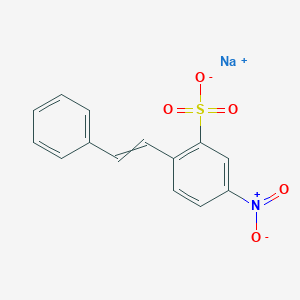
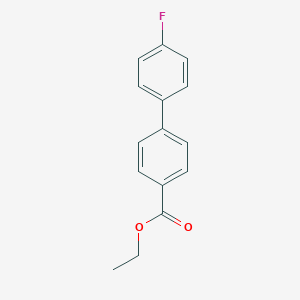
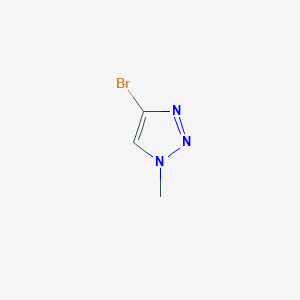
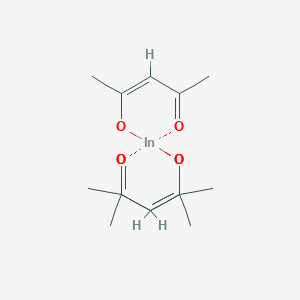

![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
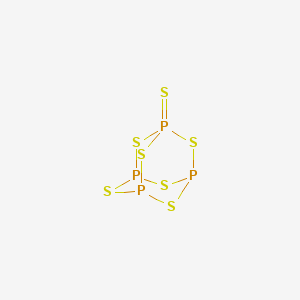
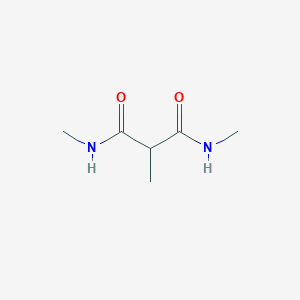
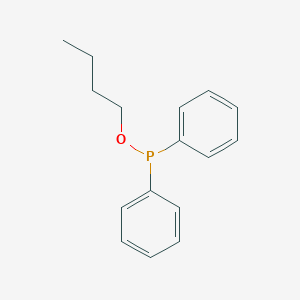
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
